N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide
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Overview
Description
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid.
Formation of Piperazine Derivative: The brominated indole is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.
Condensation with Methoxyphenyl Acetohydrazide: The final step involves the condensation of the piperazine derivative with 1-(4-methoxyphenyl)ethylideneaminooxyacetic acid hydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate.
Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine.
Uniqueness
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its combination of a brominated indole core, a piperazine moiety, and a methoxyphenyl group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C25H29BrN6O4 |
---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C25H29BrN6O4/c1-17(18-4-7-20(35-3)8-5-18)29-36-15-23(33)27-28-24-21-14-19(26)6-9-22(21)32(25(24)34)16-31-12-10-30(2)11-13-31/h4-9,14,34H,10-13,15-16H2,1-3H3/b28-27?,29-17+ |
InChI Key |
YZLSRUKFQNTKEA-PYWGOIOYSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCN(CC3)C)O)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCN(CC3)C)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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